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Compound of Interest

Compound Name: 1-Methyl-4-pentylpiperazine

CAS No.: 115281-17-9

Cat. No.: B039483

Get Quote

Executive Summary: The Asymmetry Advantage
In the domain of post-combustion carbon capture (CCS) and pharmaceutical intermediate

synthesis, unsymmetrical dialkyl piperazines represent a critical "Goldilocks" zone between the

high capacity of piperazine (PZ) and the favorable regeneration kinetics of tertiary amines.

While symmetric 1,4-dimethylpiperazine (DMP) is well-characterized, unsymmetrical variants

like 1-Ethyl-4-methylpiperazine (1E4MP) offer unique thermodynamic tunability. The

introduction of asymmetry disrupts crystal lattice packing (lowering melting points) and allows

for the precise modulation of basicity (

) via steric hindrance, directly influencing the enthalpy of reaction (

) with CO

.
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This guide provides the thermophysical baseline, synthesis pathways, and experimental

protocols required to validate these compounds for industrial application.

Molecular Architecture & Synthesis
Structural Logic
The core advantage of 1E4MP over its symmetric counterparts lies in the entropic penalty of

asymmetry. By substituting one methyl group with an ethyl group, we introduce a "packing

frustration" that significantly suppresses the melting point, extending the liquid operating range

—a critical parameter for solvent formulation in cold climates.

Synthesis Pathway: Reductive Amination
The most robust route to high-purity 1E4MP avoids direct alkylation (which leads to quaternary

ammonium salts) and instead utilizes reductive amination.

Protocol:

Precursor: Start with N-Methylpiperazine (NMP).

Reagent: Acetaldehyde (1.1 eq) acts as the carbonyl source.

Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (

/Pd-C).

Conditions: Reaction in Dichloromethane (DCM) or Methanol at 0°C

RT.

Figure 1: Reductive Amination Pathway for 1E4MP Synthesis
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Figure 1: Step-wise synthesis ensuring mono-alkylation specificity.

Thermophysical Properties[1][2][3][4]
The following data aggregates experimental values and high-confidence group-contribution

estimations (Joback/UNIFAC) where direct literature is sparse.

Comparative Property Table

Property Piperazine (PZ)
1,4-
Dimethylpiperazine
(DMP)

1-Ethyl-4-

methylpiperazine

(1E4MP)

MW ( g/mol ) 86.14 114.19 128.22

Physical State (25°C) Solid (Crystals) Liquid Liquid

Melting Point (°C) 106 -1 <-10 (Est.)

Boiling Point (°C) 146 131 ~148 - 152

Density (g/cm³, 20°C) N/A (Solid) 0.844 0.855 (Est.)

(25°C) 9.73 8.38 ~8.8 - 9.0

(25°C) 5.35 3.81 ~4.2 - 4.5

Critical Insight: The

of 1E4MP is predicted to be slightly higher than DMP but lower than PZ. This is the

"sweet spot." It is basic enough to capture CO

effectively but less basic than PZ, meaning the energy required to strip the CO

during regeneration (stripper duty) is reduced.
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Viscosity & Density Behavior
Unlike PZ, which requires water to remain liquid at room temperature, 1E4MP is a neat liquid.

However, viscosity is a function of hydrogen bonding capability.

Trend: 1E4MP viscosity > DMP viscosity due to increased molecular weight and van der

Waals interactions from the ethyl chain, despite the lack of H-bond donors.

Temperature Dependence: Follows an Arrhenius-like behavior (

).[1]

Chemical Thermodynamics: CO Capture Kinetics
The thermodynamic viability of 1E4MP for CCS is governed by its dissociation constants and

enthalpy of absorption.

Protonation Thermodynamics ( )
The steric bulk of the ethyl group on N4 destabilizes the protonated cation less than it hinders

the approach of a proton, resulting in a slight depression of basicity compared to N-

ethylpiperazine.

Thermodynamic Relationship:

: Typically 30–45 kJ/mol for piperazine derivatives.

Implication: Higher temperatures (in the stripper) significantly shift equilibrium toward the free

amine, facilitating CO

release.

Vapor-Liquid Equilibrium (VLE)
For unsymmetrical dialkyl piperazines, volatility is a major concern. While methylation (DMP)

increases volatility compared to PZ, the addition of an ethyl group (1E4MP) suppresses

volatility relative to DMP, reducing solvent loss in the gas stream.
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Figure 2: Structural Impact on Solvent Volatility and Economics
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Experimental Protocols (Self-Validating Systems)
To generate authoritative data for 1E4MP where literature is silent, follow these standard

operating procedures (SOPs).

Determination of Dissociation Constants ( )
Method: Potentiometric Titration.[2][3] Equipment: Mettler Toledo G20 or equivalent autotitrator,

thermostated jacketed beaker.

Preparation: Prepare a 0.01 M solution of 1E4MP in degassed, deionized water.

Calibration: Calibrate pH electrode at the target temperature (e.g., 298.15 K) using NIST

buffers (4.01, 7.00, 10.01).
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Titration: Titrate with 0.1 M HCl standardized solution.

Validation: Perform the same titration on pure Piperazine (PZ). If experimental

of PZ deviates >0.05 from 9.73, recalibrate.

Calculation: Use the Henderson-Hasselbalch equation or regression analysis to determine

and

at half-equivalence points.

Density & Viscosity Measurement
Method: Oscillating U-tube (Density) and Rolling Ball/Capillary (Viscosity). Equipment: Anton

Paar DMA 4500M + Lovis 2000 ME.

Cleaning: Flush system with ethanol and acetone; dry with dry air.

Zeroing: Verify density of air and degassed water at 20°C.

Loading: Inject 1E4MP (ensure no microbubbles).

Ramp: Program a temperature ramp from 20°C to 80°C (typical absorber/stripper range).

Output: Generate

and

curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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